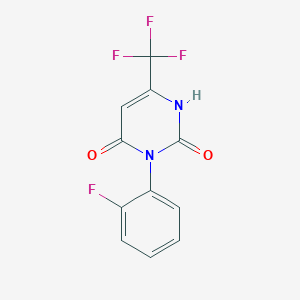
N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety, a bromoacetoxy group, and an acetimidamide group. Compounds containing quinoline structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Bromoacetoxy Group: The bromoacetoxy group can be introduced via a nucleophilic substitution reaction where a hydroxyl group is replaced by a bromoacetoxy group using bromoacetic acid or its derivatives.
Formation of the Acetimidamide Group: The acetimidamide group can be introduced through the reaction of an amine with an acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at various functional groups, potentially converting the bromoacetoxy group to a hydroxyl group.
Substitution: The bromoacetoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution may result in various substituted derivatives.
科学的研究の応用
N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its quinoline structure.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide would depend on its specific interactions with molecular targets. The quinoline moiety may interact with DNA or enzymes, potentially inhibiting their function. The bromoacetoxy group could facilitate covalent bonding with biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Bromoacetoxy Compounds: Other compounds containing bromoacetoxy groups, which may have similar reactivity and applications.
Uniqueness
N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C13H12BrN3O3 |
|---|---|
分子量 |
338.16 g/mol |
IUPAC名 |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-bromoacetate |
InChI |
InChI=1S/C13H12BrN3O3/c14-7-12(18)20-17-11(15)8-19-10-5-1-3-9-4-2-6-16-13(9)10/h1-6H,7-8H2,(H2,15,17) |
InChIキー |
NZRSPKIPVOZFKG-UHFFFAOYSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)CBr)/N)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)CBr)N)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


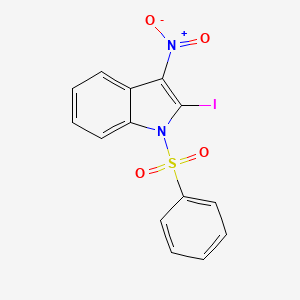

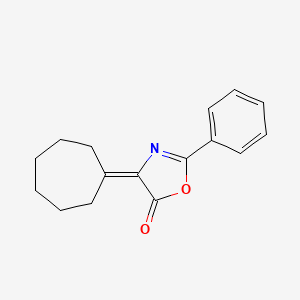
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)
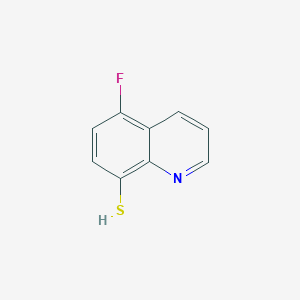

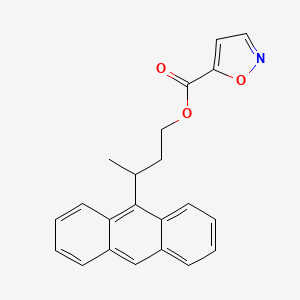

![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
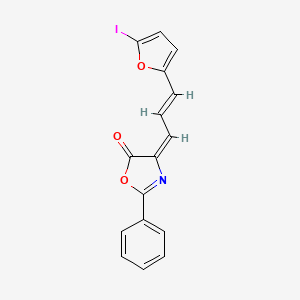
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)

